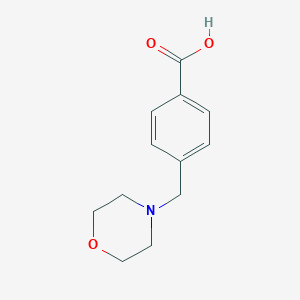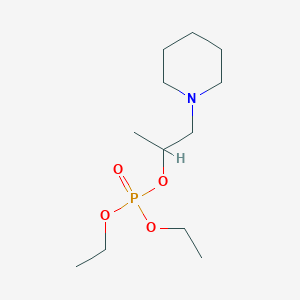
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate, also known as VX, is a potent organophosphate nerve agent that inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. VX was first synthesized in the late 1950s by British chemists and was developed as a chemical weapon by the United States and several other countries. Due to its high toxicity and persistence in the environment, VX is classified as a Schedule 1 chemical weapon under the Chemical Weapons Convention.
Wirkmechanismus
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate exerts its toxic effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapses of the nervous system, resulting in overstimulation of the cholinergic receptors and ultimately leading to respiratory failure and death.
Biochemische Und Physiologische Effekte
Exposure to Diethyl 1-piperidin-1-ylpropan-2-yl phosphate can cause a range of symptoms, including respiratory distress, convulsions, seizures, and death. Diethyl 1-piperidin-1-ylpropan-2-yl phosphate is highly toxic and persistent in the environment, making it a significant threat to public health and safety.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has been used extensively in laboratory experiments to study its mechanism of action and potential antidotes and treatments. However, the use of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate in laboratory experiments is highly regulated and requires specialized equipment and expertise. Additionally, the toxicity and persistence of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate make it a challenging substance to work with, and precautions must be taken to ensure the safety of researchers and the environment.
Zukünftige Richtungen
Future research on Diethyl 1-piperidin-1-ylpropan-2-yl phosphate will likely focus on the development of more effective antidotes and treatments for exposure to Diethyl 1-piperidin-1-ylpropan-2-yl phosphate. Additionally, research on the environmental persistence of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate and its potential long-term effects on human health and the environment will be important areas of study.
Conclusion
In conclusion, Diethyl 1-piperidin-1-ylpropan-2-yl phosphate is a highly toxic organophosphate nerve agent that has been extensively studied for its potential use as a chemical weapon and its toxicological effects on humans and animals. Research on Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has focused on its mechanism of action, biochemical and physiological effects, and potential antidotes and treatments. While the use of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate in laboratory experiments is highly regulated and challenging, future research will likely focus on the development of more effective antidotes and treatments and the long-term effects of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate on human health and the environment.
Synthesemethoden
The synthesis of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate involves the reaction of diethylphosphorochloridate with 1-methylpiperidine to form diethyl 1-methylpiperidin-1-ylpropan-2-yl phosphate, which is then converted to Diethyl 1-piperidin-1-ylpropan-2-yl phosphate by treatment with concentrated hydrochloric acid. The synthesis of Diethyl 1-piperidin-1-ylpropan-2-yl phosphate is a complex and hazardous process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has been extensively studied for its potential use as a chemical weapon and for its toxicological effects on humans and animals. Research on Diethyl 1-piperidin-1-ylpropan-2-yl phosphate has focused on its mechanism of action, biochemical and physiological effects, and potential antidotes and treatments.
Eigenschaften
CAS-Nummer |
15870-40-3 |
|---|---|
Produktname |
Diethyl 1-piperidin-1-ylpropan-2-yl phosphate |
Molekularformel |
C12H26NO4P |
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
diethyl 1-piperidin-1-ylpropan-2-yl phosphate |
InChI |
InChI=1S/C12H26NO4P/c1-4-15-18(14,16-5-2)17-12(3)11-13-9-7-6-8-10-13/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
QOUGNHXZJRWYJO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC(C)CN1CCCCC1 |
Kanonische SMILES |
CCOP(=O)(OCC)OC(C)CN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



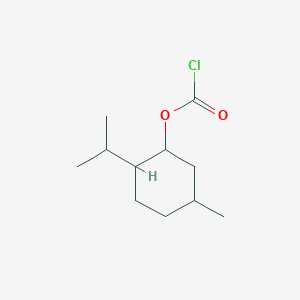

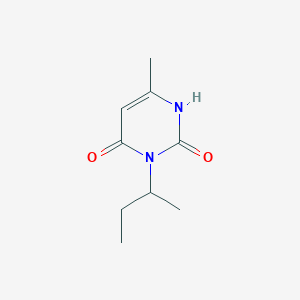
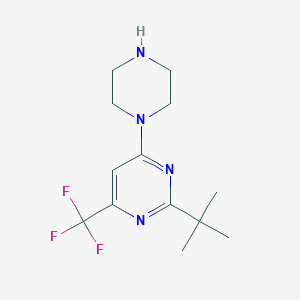
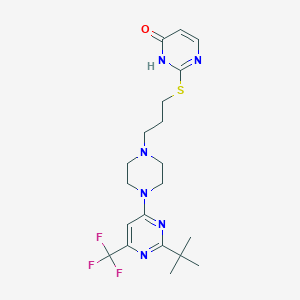
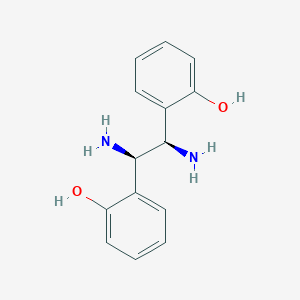
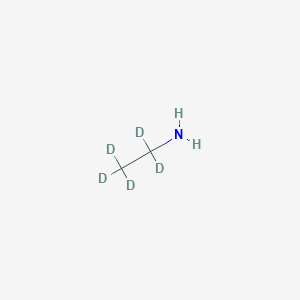
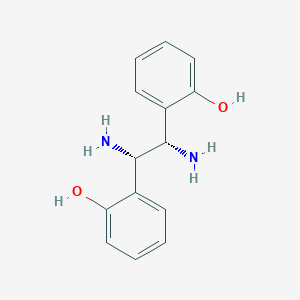
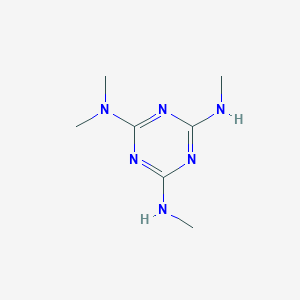
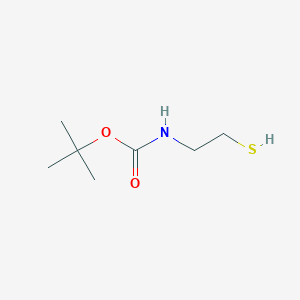
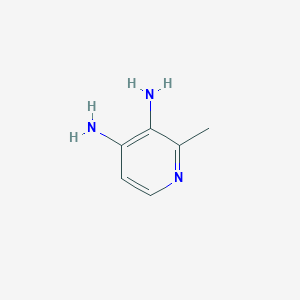
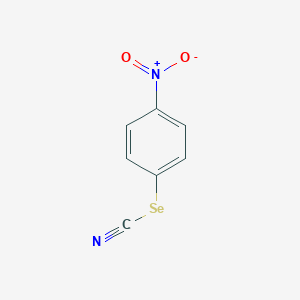
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
